Product packaging for 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine(Cat. No.:CAS No. 175357-95-6)

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B065953
CAS No.: 175357-95-6
M. Wt: 183.57 g/mol
InChI Key: KMHJLZHSKXZCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (CAS 175357-95-6) is a versatile chemical intermediate with the molecular formula C7H3ClFN3 and a molecular weight of 183.57 g/mol . This heterocyclic compound is characterized by a density of 1.538 g/cm³ and a boiling point of 331.65 °C . The presence of both chloro and fluoro substituents on the pyridopyrimidine scaffold makes it a valuable electrophile for nucleophilic substitution reactions, facilitating its role as a key precursor in medicinal chemistry. The pyrido[4,3-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets . As a building block, this compound is primarily used in the research and development of potential therapeutic agents. Its structure is a core component in the synthesis of molecules designed to inhibit specific kinases and other enzyme families, which are relevant in areas such as oncology and the treatment of metabolic diseases . Researchers utilize this high-purity intermediate to efficiently construct more complex, target-oriented molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the Safety Data Sheet (MSDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJLZHSKXZCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444661
Record name 4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175357-95-6
Record name 4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 7 Fluoropyrido 4,3 D Pyrimidine and Functionalized Analogues

Strategic Syntheses of the Pyrido[4,3-d]pyrimidine (B1258125) Core Structure

The construction of the fused pyrido[4,3-d]pyrimidine ring system can be achieved through various synthetic strategies. These methods generally involve either building the pyrimidine (B1678525) ring onto a pre-existing, functionalized pyridine (B92270) precursor or vice-versa. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Multi-Step Approaches for Complex Pyrido[4,3-d]pyrimidine Architectures

Multi-step syntheses provide a robust and controlled pathway to complex heterocyclic structures, allowing for the precise installation of functional groups. A common and effective strategy for the pyrido[4,3-d]pyrimidine core begins with a suitably substituted pyridine ring, typically a 4-aminopyridine (B3432731) derivative bearing a cyano or ester group at the 3-position.

The synthesis of the core often proceeds through the formation of a key intermediate, the pyrido[4,3-d]pyrimidin-4-one or its tautomeric equivalent, the 4-hydroxypyrido[4,3-d]pyrimidine. This intermediate is typically formed by the cyclization of a 4-amino-3-acylpyridine precursor with a one-carbon synthon like formamide (B127407) or urea (B33335). For instance, condensing substituted 2,6-diaryl-4-piperidone derivatives with urea or guanidine (B92328) carbonate has been shown to successfully form the tetrahydropyrido[4,3-d]pyrimidin-4-ol ring system. researchgate.net This foundational approach allows for the construction of the basic bicyclic framework, which can then be further modified.

A representative multi-step synthesis to a pyrido[4,3-d]pyrimidin-4-one core is outlined below:

StepStarting MaterialReagent(s)Intermediate/ProductPurpose
14-Amino-3-cyanopyridine derivativeFormamide (HCONH₂)4-Aminopyrido[4,3-d]pyrimidineConstruction of the pyrimidine ring with an amino group at the 4-position.
24-Aminopyrido[4,3-d]pyrimidineSodium Nitrite, AcidPyrido[4,3-d]pyrimidin-4-oneConversion of the 4-amino group to a 4-oxo group via a diazonium salt intermediate.

This sequential approach ensures the regioselective formation of the desired isomer and provides a versatile platform for creating complex architectures.

Development of Efficient One-Pot Reaction Sequences

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot multi-component reactions (MCRs) have been developed for the synthesis of pyridopyrimidine systems. nuph.edu.ua These reactions combine three or more starting materials in a single reaction vessel to construct the target molecule in a cascade fashion, avoiding the isolation of intermediates.

While less common for the specific pyrido[4,3-d]pyrimidine isomer, the principles of MCRs are widely applicable. A general approach involves the condensation of an aminopyrimidine with a compound containing an active methylene (B1212753) group and an aldehyde. nuph.edu.ua Alternatively, a one-pot approach to the pyrido[4,3-d]pyrimidine core could involve the reaction of a 4-aminopyridine derivative, an orthoformate, and an amine under solvent-free conditions to rapidly generate the fused system. Such methods are advantageous for creating libraries of compounds due to their operational simplicity and the diversity that can be achieved by varying the starting components.

Regioselective Halogenation and Introduction of Chloro and Fluoro Substituents

The introduction of halogen atoms, particularly chlorine and fluorine, at specific positions of the pyrido[4,3-d]pyrimidine core is critical for tuning the molecule's electronic properties and providing a handle for further functionalization.

Methodologies for Installing Chlorine and Fluorine at Designated Positions

The synthesis of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine requires precise control over the placement of two different halogens. The most logical and widely practiced strategy involves introducing the fluorine atom early in the synthesis by using a fluorinated starting material. Commercially available or readily synthesized fluorinated pyridines, such as 4-Amino-3-fluoropyridine or its derivatives, serve as ideal precursors. chembk.comchemimpex.cominnospk.com By starting with the fluorine atom already in place on the pyridine ring, the challenge of regioselective fluorination of the bicyclic system, which can be difficult to control, is circumvented.

Once the 7-fluoropyrido[4,3-d]pyrimidine (B13656803) core is established, the key intermediate 7-fluoropyrido[4,3-d]pyrimidin-4-one is synthesized. The introduction of the chlorine atom at the C4 position is then reliably achieved through a deoxychlorination reaction. This transformation converts the C4-oxo (or hydroxyl) group into a chloro group, a versatile leaving group for subsequent reactions. Standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective for this purpose. justia.comgoogle.com The reaction typically involves heating the pyrimidinone substrate with the chlorinating agent, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).

General Chlorination Scheme:

7-Fluoropyrido[4,3-d]pyrimidin-4-one + POCl₃ → this compound

Advanced Nucleophilic Aromatic Substitution Reactions for Halogen Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the chemistry of electron-deficient heterocycles like pyrimidines. In di- or poly-halogenated pyridopyrimidines, the positions on the ring exhibit different reactivities towards nucleophiles. For the pyrido[4,3-d]pyrimidine system, the C4 position is significantly more activated towards nucleophilic attack than other positions, such as C2 or C7. This enhanced reactivity is due to the ability of both adjacent nitrogen atoms (N3 and N8) to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

This regioselectivity is crucial for synthetic design. When a dihalogenated substrate like a hypothetical 4,7-dichloropyrido[4,3-d]pyrimidine (B13984020) is treated with one equivalent of a nucleophile under controlled conditions, the substitution occurs selectively at the C4 position. This allows for the sequential and controlled introduction of different functional groups, making the 4-chloro group an ideal electrophilic site for building molecular diversity.

Design and Synthesis of Diverse Functionalized Derivatives of this compound

The 4-chloro substituent in this compound serves as a versatile synthetic handle for introducing a wide array of functional groups, primarily through SNAr reactions. This versatility is extensively exploited in the design and synthesis of libraries of compounds for biological screening, particularly in the development of kinase inhibitors. nih.govgoogle.com

The electron-withdrawing nature of the pyrimidine ring and the fused pyridine system renders the C4 position highly susceptible to displacement by various nucleophiles. Common nucleophiles include primary and secondary amines, anilines, piperazines, morpholines, and alcohols. These reactions are typically carried out by heating the 4-chloro intermediate with the desired nucleophile in a suitable solvent, such as isopropanol, DMF, or dioxane, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to scavenge the HCl byproduct. The fluorine atom at the C7 position generally remains intact under these conditions, allowing for the creation of a diverse set of 4-substituted-7-fluoro analogues.

The table below illustrates the synthesis of various functionalized derivatives from a 4-chloro-substituted pyrido[3,4-d]pyrimidine (B3350098) precursor, demonstrating the breadth of nucleophiles that can be employed in this key transformation.

Entry4-Chloro PrecursorNucleophileConditionsProduct
1tert-butyl 4-(2-chloro-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate1-methylpiperazineDIEA, DMF, 50 °Ctert-butyl 4-(7-benzyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
22,4-dichloro-7-(4-fluoro-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineN-Boc-piperazineDIEA, DMF, 50 °Ctert-butyl 4-(2-chloro-7-(4-fluoro-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate sigmaaldrich.com
32,4-dichloro-7-(4-fluoro-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine1-Boc-3-hydroxymethylpiperazineDIEA, DMF, 60 °Ctert-butyl 4-(2-chloro-7-(4-fluoro-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-3-(hydroxymethyl)piperazine-1-carboxylate sigmaaldrich.com

This synthetic flexibility makes this compound an exceptionally valuable building block for generating novel chemical entities with tailored properties for biological applications.

Amine and Other Nucleophile Condensations for Library Generation

The chlorine atom at the C4-position of the pyrido[4,3-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for generating extensive libraries of derivatives by introducing a wide array of functional groups. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro substituent by various nucleophiles, most notably primary and secondary amines. researchgate.netnih.gov

The reaction typically proceeds by treating this compound with a slight excess of the desired amine in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The addition of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIEA), is often employed to neutralize the hydrochloric acid generated during the reaction. nih.gov These reactions can be conducted at moderately elevated temperatures, often between 50-80°C, to ensure complete conversion. nih.govchemicalbook.com This methodology has been successfully applied to introduce a diverse range of amines, including substituted anilines, aliphatic amines, and heterocyclic amines like piperazine (B1678402) and morpholine (B109124) derivatives. nih.govnih.gov

Beyond amines, other nucleophiles such as alcohols, thiols, and their corresponding anions (alkoxides and thiolates) can also be utilized to displace the C4-chloride, leading to the formation of ether and thioether linkages, respectively. This expands the accessible chemical diversity, allowing for the fine-tuning of physicochemical properties of the resulting compounds.

Table 1. Examples of Nucleophilic Substitution Reactions on Chloro-Substituted Pyrimidine Scaffolds.
Starting Material AnalogueNucleophileBase/SolventProduct TypeReference
2,4-dichloro-pyrido[3,4-d]pyrimidineN-Boc-piperazineDIEA / DMFC4-piperazinyl substituted nih.gov
4-chloro-7H-pyrrolo[2,3-d]pyrimidineSubstituted AnilinesHCl / WaterC4-anilino substituted nih.gov
2,4-dichloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine3-Hydroxymethyl-1-Boc-piperazineDIEA / DMFC4-piperazinyl substituted nih.gov
6-Fluoro-3H-pyrido[3,4-d]pyrimidin-4-oneThionyl ChlorideDMF (cat.)C4-chloro substituted chemicalbook.com

Cross-Coupling Reactions for Extended Chemical Space Exploration

To further expand the chemical diversity beyond that achievable by SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the C4-position, providing access to a vast and previously inaccessible chemical space. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups by coupling the C4-chloro atom with a corresponding boronic acid or ester. nih.govacademie-sciences.fr The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate or potassium carbonate. nih.govacademie-sciences.fr A mixture of solvents, for example, toluene (B28343) and ethanol, is often used to facilitate the dissolution of both organic and inorganic reagents. nih.gov The regioselectivity of such couplings on polyhalogenated pyridopyrimidines has been studied, often showing a preference for reaction at the C4 position over other positions like C2 or C6. academie-sciences.frmdpi.com

Buchwald-Hartwig Amination: For the coupling of less nucleophilic amines or to achieve C-N bond formation under different conditions than SNAr, the Buchwald-Hartwig amination is a powerful alternative. rsc.orgresearchgate.net This reaction utilizes a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos, DPEphos) and a base to couple aryl or heteroaryl chlorides with a wide range of primary and secondary amines. researchgate.netresearchgate.net This method is particularly useful for synthesizing N-aryl derivatives, which are prevalent motifs in kinase inhibitors. nih.gov

Other cross-coupling reactions, such as the Sonogashira coupling for introducing alkyne moieties and the Ullmann condensation for forming C-O, C-S, and C-N bonds, have also been successfully applied to related heterocyclic systems, further demonstrating the versatility of the chloro-substituted pyridopyrimidine core for chemical space exploration. nih.govsoton.ac.uk

Table 2. Examples of Cross-Coupling Reactions for Functionalizing Chloro-Substituted Pyrimidine Scaffolds.
Reaction TypeCoupling PartnerCatalyst/LigandBond FormedReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄C-C (Aryl) academie-sciences.frmdpi.com
Buchwald-HartwigAnilines, Heterocyclic AminesPd₂(dba)₃ / XantphosC-N nih.govrsc.org
SonogashiraTerminal AlkynesPd(PPh₃)₄ / CuIC-C (Alkynyl) nih.govsoton.ac.uk
Ullmann CondensationPhenols, Thiols, AminesCu CatalystC-O, C-S, C-N nih.gov

Chromatographic and Spectroscopic Characterization Techniques for Novel Pyrido[4,3-d]pyrimidine Compounds

The unambiguous structural confirmation of newly synthesized 4-substituted-7-fluoropyrido[4,3-d]pyrimidine analogues is essential. This is achieved through a combination of chromatographic purification and comprehensive spectroscopic analysis.

Chromatographic Techniques: Following a synthesis, the crude reaction mixture is typically purified using chromatographic methods. Thin-layer chromatography (TLC) is employed for rapid reaction monitoring and preliminary purity assessment. For preparative purification, column chromatography using silica (B1680970) gel is the most common method, allowing for the separation of the desired product from unreacted starting materials, reagents, and byproducts. nih.govnih.gov

Spectroscopic Characterization: Once purified, the molecular structure of each novel compound is elucidated and confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for structural determination. nih.gov ¹H NMR provides information on the number and environment of protons, with characteristic chemical shifts and coupling patterns revealing the substitution pattern on the aromatic rings. For instance, protons on the pyridopyrimidine core typically appear in the aromatic region (δ 7.0-9.5 ppm). researchgate.netchemicalbook.comresearchgate.net ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule. nih.gov Advanced 2D NMR techniques, such as COSY and HSQC, can be used for definitive assignment of all proton and carbon signals. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the synthesized compound. nih.gov This allows for the confirmation of the elemental composition and molecular formula with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. researchgate.netnih.gov For example, the introduction of an amine via nucleophilic substitution would result in the appearance of characteristic N-H stretching bands around 3300-3500 cm⁻¹. Carbonyl groups (C=O) in derivatives would show strong absorptions in the 1650-1750 cm⁻¹ region. nih.gov

Table 3. Typical Spectroscopic Data for Pyrido[4,3-d]pyrimidine Derivatives.
TechniqueFeatureTypical Range / ObservationReference
¹H NMRAromatic Protons (core)δ 7.0 - 9.5 ppm nih.govchemicalbook.com
¹³C NMRAromatic Carbons (core)δ 110 - 165 ppm nih.gov
IRN-H Stretch (Amine)3300 - 3500 cm⁻¹ researchgate.netnih.gov
IRC=N Stretch (Aromatic)1525 - 1575 cm⁻¹ researchgate.net
HRMS-ESIMolecular Ion Peak[M+H]⁺ corresponding to the calculated exact mass nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 7 Fluoropyrido 4,3 D Pyrimidine Derivatives

Elucidating the Influence of Chloro and Fluoro Substituents on Biological Potency

The biological potency of a molecule is intrinsically linked to its physicochemical properties, which are heavily influenced by its substituent groups. In the 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine scaffold, the chlorine and fluorine atoms exert distinct effects.

Chlorine at the C4-Position: The chlorine atom on the pyrimidine (B1678525) ring is a moderately electronegative and relatively bulky substituent. Its primary role in modulating biological activity is often twofold. Firstly, it acts as an effective synthetic handle. The chloro group at the C4 position of a pyrimidine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (e.g., amines, ethers) to probe interactions with a biological target. nih.gov Secondly, the electronic withdrawing nature of chlorine can modulate the pKa of the heterocyclic system, influencing its ionization state at physiological pH. In some contexts, however, the addition of halogen atoms can lead to lower antiproliferative activity. mdpi.com

Fluorine at the C7-Position: Fluorine, the most electronegative element, has a unique profile in drug design. Its small size means it can often substitute a hydrogen atom without causing significant steric hindrance. The C-F bond is highly polarized and strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine can alter the electronic distribution of the aromatic system, influencing binding interactions, and can participate in favorable orthogonal multipolar interactions with protein backbones. The size of the halogen has been shown to play a role in biological activity, with smaller halogens like fluorine and chlorine sometimes leading to lower IC50 values compared to larger halogens. mdpi.com

The combined presence of these two halogens creates a unique electronic environment. The electron-withdrawing properties of both atoms can significantly impact the reactivity and binding affinity of the entire scaffold, making it a valuable starting point for further chemical exploration.

Positional Effects of Halogenation on Target Binding and Selectivity

The specific location of substituents on a heterocyclic core is critical, as minor positional changes can lead to dramatic shifts in biological activity. The placement of chlorine at the C4 position and fluorine at the C7 position in the pyrido[4,3-d]pyrimidine (B1258125) core is a key determinant of its interaction with target proteins.

C4-Position (Pyrimidine Ring): This position is adjacent to a ring nitrogen (N3) and is part of the pyrimidine moiety, which is often crucial for anchoring a molecule into the ATP-binding site of kinases. Specifically, the nitrogen atoms of the fused pyrimidine system can form critical hydrogen bonds with the "hinge region" of the kinase. A substituent at C4 is typically directed towards the solvent-exposed region of the binding cleft. acs.org A chlorine atom here serves primarily as a leaving group for the introduction of larger side chains designed to interact with this solvent-front region, thereby enhancing potency and selectivity.

C7-Position (Pyridine Ring): This position is located on the pyridine (B92270) portion of the scaffold. A substituent here is projected into a different region of the target's binding pocket. A fluorine atom at C7 can serve to modulate the electronics of the pyridine ring and form specific, favorable contacts with amino acid residues. In SAR studies of the related pyrido[3,4-d]pyrimidine (B3350098) scaffold, the position of a chloro group was shown to be critical; a 5-chloro derivative was significantly less potent than the parent compound, while a 6-chloro analogue was completely inactive, demonstrating the profound impact of positional halogenation. mdpi.com This highlights that selectivity and potency are highly dependent on the precise geometry of the ligand-protein complex, which is dictated by the substitution pattern.

The differential positioning of the chloro and fluoro groups in this compound thus allows for the fine-tuning of interactions across different sub-pockets of a target binding site.

Rational Design Principles for Optimizing Pyrido[4,3-d]pyrimidine Bioactivity Profiles

The development of potent and selective agents from the pyrido[4,3-d]pyrimidine scaffold follows established principles of rational drug design, often guided by computational methods like molecular docking. rsc.org The this compound core serves as a versatile template for optimization.

A common strategy involves a multi-pronged approach to modify the scaffold:

Core Scaffold as a Hinge-Binder: The pyrido[4,3-d]pyrimidine nucleus itself is a privileged scaffold, particularly for kinase inhibition. Its nitrogen atoms are well-positioned to form hydrogen bonds with the backbone of the kinase hinge region, a conserved interaction for many ATP-competitive inhibitors. acs.org

Exploitation of the C4-Chloro Group: As mentioned, the C4-chloro atom is an ideal point for diversification. Rational design involves introducing various amine-containing side chains via nucleophilic substitution. These side chains can be designed to pick up additional interactions, improve solubility, and tune pharmacokinetic properties. For example, in the design of Smoothened antagonists, modifications at a similar position on a tetrahydropyrido[4,3-d]pyrimidine core were critical for achieving high potency. nih.gov

Modification of the C7-Fluoro Group: While fluorine itself is often a desirable substituent for its metabolic and electronic properties, this position can also be explored. Replacing fluorine with other small groups could be used to probe the limits of a specific pocket.

Molecular Docking and Modeling: Computational studies are invaluable for visualizing the binding mode of derivatives within the target active site. Docking can predict how different substituents at the C4 and C7 positions will be oriented, whether they will form favorable interactions or cause steric clashes, thus guiding the synthesis of the most promising compounds. nih.gov

The following table illustrates rational design principles based on modifying the this compound core.

Modification Position Rationale Potential Effect
Substitution of Cl with aniline (B41778) derivativesC4Explore interactions in the solvent-exposed region of the binding pocket.Increase potency and selectivity.
Substitution of Cl with small alkylaminesC4Improve solubility and pharmacokinetic properties.Enhance bioavailability.
Replacement of F with -OCH3C7Probe for potential hydrogen bond acceptor interactions.Alter binding affinity.
Replacement of F with -CNC7Introduce a strong dipole and potential H-bond acceptor.Modulate target binding.

Stereochemical Considerations and Conformational Analysis in SAR Studies

While the core this compound scaffold is planar and achiral, stereochemistry becomes a critical factor when chiral substituents are introduced—most commonly via the side chains attached at the C4 position.

If a substituent containing a stereocenter is introduced, it is highly likely that the biological activity will reside primarily in one enantiomer or diastereomer. The three-dimensional arrangement of atoms is paramount for optimal interaction with a chiral biological target like a protein binding site. For instance, in studies on related pyrido[2,3-d]pyrimidines, the introduction of a chiral center on an amide side chain led to the observation of a stereochemical dependence for biological potency. jocpr.com

Therefore, a comprehensive SAR study would require:

Synthesis of Enantiomerically Pure Compounds: If a chiral side chain is introduced, the individual enantiomers must be separated or synthesized independently.

Determination of Absolute Configuration: The absolute stereochemistry of the more active enantiomer needs to be determined to understand the precise 3D pharmacophore.

Conformational Analysis: Computational methods can be used to determine the lowest energy conformations of flexible side chains. This analysis helps to understand how the molecule presents itself to the binding site and which spatial arrangement of functional groups is responsible for the observed activity.

Mechanistic Elucidation of 4 Chloro 7 Fluoropyrido 4,3 D Pyrimidine Action at the Molecular and Cellular Levels

Identification and Characterization of Biological Targets

The biological effects of pyridopyrimidine derivatives are diverse, stemming from their ability to interact with and modulate the function of numerous critical cellular proteins.

The dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer. The pyridopyrimidine core is a key pharmacophore in the design of kinase inhibitors, and various derivatives have shown potent activity against several important kinase families.

KRAS: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime therapeutic target. nih.gov Derivatives of pyrido[4,3-d]pyrimidine (B1258125) and the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been designed as inhibitors of the KRAS-G12D mutant. mdpi.comnih.gov One such derivative, compound 10c , demonstrated selective anti-proliferative activity in Panc1 cancer cells, which harbor the KRAS-G12D mutation, with a half-maximal inhibitory concentration (IC50) of 1.40 μM. nih.gov Another enzymatic inhibitor, 10k , showed potent direct inhibition of KRAS-G12D with an IC50 of 0.009 μM. mdpi.comnih.gov These inhibitors function by binding to the switch II pocket of the KRAS protein, an allosteric site that, when occupied, locks the protein in an inactive state. nih.govnih.gov

HER Family: The human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell growth and proliferation. nih.gov A pyrido[3,4-d]pyrimidine (B3350098) derivative, Tarloxotinib , has been investigated as a pan-HER kinase inhibitor. mdpi.comnih.gov It is designed as a hypoxia-activated prodrug that releases an active metabolite to irreversibly target and inhibit all members of the HER family. nih.gov Additionally, 4,6-disubstituted pyrido[3,4-d]pyrimidine compounds have been reported as potent dual inhibitors of EGFR and HER2 (c-ErbB-2). nih.gov Similarly, certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2. mdpi.com These inhibitors typically act by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways that promote tumor growth. nih.gov

PDK1: While direct inhibition of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) by pyrido[4,3-d]pyrimidine derivatives is not extensively documented, analogs of the related scaffold 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent PDK1 inhibitors. researchgate.net Given the structural similarities among ATP-competitive kinase inhibitors, it is plausible that appropriately substituted pyrido[4,3-d]pyrimidines could be designed to target the PDK1 active site.

EGFR: The epidermal growth factor receptor (EGFR) is a key member of the HER family. Various pyridopyrimidine isomers have been developed as EGFR inhibitors. A study of 4,6-disubstituted pyrido[3,4-d]pyrimidines found them to be highly potent inhibitors of EGFR. nih.gov The mechanism for such compounds involves binding to the ATP site of the kinase domain, which reduces the downstream signaling responsible for cell proliferation. nih.gov

TTK: Threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. tocris.comnih.govfrontiersin.org Overexpression of TTK is common in many cancers. tocris.com A series of novel pyrido[3,4-d]pyrimidine derivatives have been discovered as highly potent and selective inhibitors of TTK/Mps1. tocris.comnih.gov These inhibitors bind to the ATP-binding pocket of the kinase, and their efficacy can lead to mitotic checkpoint failure, chromosome missegregation, and ultimately, cancer cell death. tocris.com

PI3Kδ: Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in hematopoietic cells and is a key target for hematological malignancies and inflammatory diseases. The pyrido[3,2-d]pyrimidine derivative Seletalisib is a known highly selective and ATP-competitive inhibitor of PI3Kδ. mdpi.com This highlights the versatility of the pyridopyrimidine scaffold in achieving isoform-selective inhibition within the PI3K family.

Compound Class/DerivativeTarget KinaseReported Activity (IC50)
Tetrahydropyrido[3,4-d]pyrimidine (Compound 10c)KRAS-G12D (cellular)1.40 µM
Tetrahydropyrido[3,4-d]pyrimidine (Compound 10k)KRAS-G12D (enzymatic)0.009 µM
4,6-disubstituted pyrido[3,4-d]pyrimidineEGFR0.0001 µM
Pyrido[3,4-d]pyrimidine derivative (BOS172722)TTK (Mps1)Potent, selective inhibitor
Pyrido[3,2-d]pyrimidine (Seletalisib)PI3KδHighly selective inhibitor
Pyrido[2,3-d]pyrimidine derivativeHER-20.077 µM

Beyond protein kinases, the pyridopyrimidine scaffold has been shown to interact with other classes of enzymes crucial for cellular function and survival.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleic acids and amino acids. researchgate.net Its inhibition leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death. mdpi.com Pyrido[2,3-d]pyrimidine derivatives have been identified as effective inhibitors of DHFR, which is believed to be the mechanism behind their activity against certain tumor cell lines. researchgate.netnih.gov

PARP: Poly(ADP-ribose) polymerases (PARP) are enzymes involved in DNA repair. A study of pyrido[3,4-d]pyrimidine derivatives demonstrated that a lead compound, compound 30 , induced apoptosis in gastric cancer cells by up-regulating the expression of PARP and the pro-apoptotic protein Bid. nih.gov This suggests a modulatory role on the PARP pathway rather than direct enzymatic inhibition.

Biotin Carboxylase: Biotin carboxylase is an essential enzyme in the fatty acid synthesis pathway. mdpi.comnih.gov A class of pyridopyrimidine derivatives has been optimized as inhibitors of bacterial biotin carboxylase, where they act as ATP-competitive inhibitors. mdpi.comnih.gov However, these specific pyridopyrimidines did not show inhibitory activity against the human acetyl-CoA carboxylase, indicating a potential for selective antimicrobial action without affecting the corresponding human enzyme. mdpi.com

The versatility of the pyridopyrimidine scaffold extends to interactions with cell surface and intracellular receptors, modulating immune and inflammatory responses.

P2X7 Receptors: The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells that mediates inflammatory responses. nih.gov A novel class of 5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones has been developed as potent antagonists of the P2X7 receptor, demonstrating the potential for this scaffold in treating neuroinflammation and neuropsychiatric disorders. nih.gov

Toll-like Receptors: Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. mdpi.com A derivative of a related isomer, (R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol, has been patented as a TLR modulator, indicating that the pyridopyrimidine core can be adapted to interact with these immune receptors. mdpi.com

Investigation of Downstream Cellular Pathways and Signaling Cascades

Inhibition of upstream targets like protein kinases by pyridopyrimidine derivatives leads to the modulation of critical downstream signaling pathways.

By targeting members of the HER family and KRAS, these compounds can block the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling pathways. nih.gov These pathways are central to regulating cell proliferation, survival, and differentiation, and their aberrant activation is a common feature of cancer. nih.gov For instance, inhibition of EGFR prevents the activation of downstream effectors like PI3K and RAS, leading to reduced cell proliferation. nih.gov Similarly, pan-RAF inhibitors with a pyridopyridazinone core, used in combination with MEK inhibitors, have shown synergistic suppression of the MAPK pathway in KRAS mutant tumors.

Inhibition of TTK/Mps1 disrupts the spindle assembly checkpoint, leading to errors in chromosome segregation. tocris.com This can trigger mitotic catastrophe and induce the intrinsic pathway of apoptosis, characterized by the activation of caspases and cell death. tocris.com Furthermore, pyrido[4,3-d]pyrimidinone derivatives acting as Wee1 inhibitors have been shown to induce cancer cell apoptosis and cause cell cycle arrest.

Computational Approaches in Mechanism of Action Studies

Computational methods, particularly molecular docking, are invaluable tools for understanding how these inhibitors interact with their biological targets at a molecular level.

Molecular docking simulations have been employed to predict and analyze the binding modes of various pyridopyrimidine derivatives within the active sites of their target proteins.

For KRAS-G12D, docking studies revealed that tetrahydropyrido[3,4-d]pyrimidine inhibitors fit into the allosteric switch II pocket. mdpi.comnih.gov Key interactions include the formation of hydrogen bonds between the inhibitor and amino acid residues such as Asp12 and Gly60 of the KRAS protein. nih.gov

In the case of TTK/Mps1, docking simulations showed that the pyrido[3,4-d]pyrimidine backbone has strong hydrophobic interactions with the hinge region of the kinase. tocris.comnih.gov The pyrimidine (B1678525) ring was observed to form a crucial hydrogen bond with the backbone of residue Gly605, an interaction deemed indispensable for potent inhibition. tocris.comnih.gov

Docking of pyrido[2,3-d]pyrimidine derivatives into the HER-2 active site showed that the pyrimidine nitrogen and an adjacent amide group could form key hydrogen bonds with hinge region residues like Met801, mimicking the binding pattern of ATP. mdpi.com These computational models provide a rational basis for the observed structure-activity relationships and guide the design of more potent and selective inhibitors. mdpi.comtocris.com

Quantum Chemical Calculations for Electronic and Steric Effects

Quantum chemical calculations are instrumental in providing a theoretical framework to understand the intrinsic electronic and steric properties of a molecule like 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine. These calculations, typically employing methods such as Density Functional Theory (DFT), offer insights into how the molecule interacts with biological targets.

Electronic Effects:

The electronic character of this compound is significantly influenced by the presence of electronegative halogen atoms (chlorine and fluorine) and the nitrogen atoms within the fused pyrido[4,3-d]pyrimidine ring system.

Electron Distribution and Molecular Electrostatic Potential (MEP): Quantum chemical calculations would likely reveal a highly polarized electron distribution. The nitrogen atoms in the pyrimidine and pyridine (B92270) rings, along with the fluorine and chlorine atoms, would create regions of high electron density, resulting in a negative electrostatic potential. Conversely, the hydrogen atoms on the aromatic rings would exhibit a positive electrostatic potential. An MEP map would visualize these electron-rich and electron-deficient regions, which are critical for identifying potential sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a target protein.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrido[4,3-d]pyrimidine ring system. The LUMO would likely be distributed across the entire molecule, with significant contributions from the pyrimidine ring, which is rendered electron-deficient by the attached chlorine and the ring nitrogen atoms. The energy gap between the HOMO and LUMO would provide a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

A hypothetical representation of calculated electronic properties is presented in the interactive table below.

ParameterPredicted Value/DescriptionSignificance
Dipole MomentModerate to HighIndicates the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions.
HOMO EnergyRelatively LowReflects the energy of the highest energy electrons, indicating its electron-donating capability.
LUMO EnergyLowReflects the energy of the lowest energy unoccupied orbital, indicating its electron-accepting capability.
HOMO-LUMO GapModerateSuggests a balance between chemical stability and reactivity, which is often desirable for drug candidates.

Steric Effects:

The three-dimensional arrangement of atoms in this compound dictates its shape and how it can fit into the binding pocket of a biological target.

Molecular Shape and Conformational Analysis: The fused ring system of pyrido[4,3-d]pyrimidine imparts a relatively planar and rigid structure. The chlorine and fluorine substituents will influence the local steric environment. Quantum chemical calculations can be used to determine the optimal geometry and identify any potential low-energy conformations. The van der Waals surface generated from these calculations would define the steric bulk of the molecule.

Steric Hindrance: The chlorine atom at position 4 is significantly larger than the fluorine atom at position 7. This difference in size would create distinct steric profiles on either side of the molecule. The chlorine atom could introduce steric hindrance that might either prevent or facilitate specific binding orientations within a receptor active site. For instance, it could force a particular conformation that is favorable for binding or, conversely, clash with amino acid residues in the binding pocket.

An interactive data table summarizing the predicted steric parameters is provided below.

ParameterPredicted Value/DescriptionSignificance
Molecular Volume~150-170 ųRepresents the space occupied by the molecule, influencing its ability to fit within a binding site.
Surface Area~180-200 ŲDefines the area of interaction available for binding with a target.
OvalityClose to 1Indicates a relatively spherical or non-elongated shape due to the fused ring system.

Pharmacological Applications and Therapeutic Potential of Pyrido[4,3-d]pyrimidine Compounds, Including Halogenated Variants

The pyrido[4,3-d]pyrimidine scaffold, a heterocyclic fused ring system, is a significant structure in medicinal chemistry. This core is present in a variety of biologically active molecules, and its derivatives, particularly halogenated variants, have garnered substantial interest for their therapeutic potential across several disease areas. Researchers have extensively explored these compounds for their roles as kinase inhibitors and their ability to modulate key cellular pathways, leading to the development of novel therapeutic agents.

Challenges, Emerging Trends, and Future Directions in 4 Chloro 7 Fluoropyrido 4,3 D Pyrimidine Research

Overcoming Synthetic Challenges for Complex Pyrido[4,3-d]pyrimidine (B1258125) Structures

The synthesis of complex and diversely substituted pyrido[4,3-d]pyrimidines is a cornerstone of exploring their therapeutic potential. Researchers often rely on multi-component reactions and cyclocondensation strategies to build the core heterocyclic system. nih.govresearchgate.net However, significant challenges remain, particularly in achieving regioselectivity and introducing a wide range of functional groups.

Key synthetic hurdles include:

Regioselectivity: The selective functionalization of the pyridine (B92270) and pyrimidine (B1678525) rings can be difficult to control. For instance, nucleophilic aromatic substitution (SNAr) reactions on di-chloro precursors may yield a mixture of products, necessitating complex purification steps. acs.org The inherent electronic properties of the fused ring system dictate the reactivity of different positions, and this is further influenced by the existing substituents. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are vital for introducing aryl or heteroaryl moieties. However, the efficiency of these reactions can be hampered by several factors. Lewis-basic nitrogen atoms within the pyrido[4,3-d]pyrimidine core can coordinate with the palladium catalyst, potentially deactivating it. nih.gov Furthermore, steric hindrance from nearby substituents can prevent efficient coupling, leading to low yields or incomplete reactions. nih.gov

Limited Starting Materials: The availability of appropriately substituted pyridine precursors can limit the diversity of the final compounds. The development of novel synthetic routes starting from simple, readily available materials is crucial for expanding the chemical space of this scaffold. mdpi.commdpi.com

Purification: The synthesis of complex heterocyclic compounds often results in challenging purification processes, partly due to the low solubility of intermediates and final products in common organic solvents. nih.gov

Recent strategies to overcome these challenges include the development of novel catalytic systems that are more tolerant of heterocyclic substrates and the use of protecting group strategies to temporarily mask reactive sites and direct reactions to the desired position. nih.gov

Addressing Issues of Selectivity and Off-Target Interactions in Drug Design

A primary application for pyrido[4,3-d]pyrimidine derivatives is the inhibition of protein kinases, a large family of enzymes crucial to cellular signaling. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. nih.gov The major challenge in designing kinase inhibitors is achieving selectivity. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket. nih.gov

Inhibitors based on the pyrido[4,3-d]pyrimidine scaffold, such as the hypothetical 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, often target this ATP pocket. Lack of selectivity can lead to the inhibition of unintended kinases ("off-target" effects), which can cause toxicity and diminish the therapeutic window of a drug. researchgate.net For example, a compound designed to inhibit a cancer-driving kinase might also inhibit kinases essential for normal cellular function, leading to adverse effects. mdpi.com

Strategies to enhance selectivity include:

Exploiting Unique Sub-pockets: Designing molecules that extend beyond the conserved ATP-binding site to interact with less conserved adjacent regions. The specific substitutions on the pyrido[4,3-d]pyrimidine ring are critical for forming these interactions. nih.gov

Allosteric Inhibition: Developing inhibitors that bind to sites on the kinase other than the ATP pocket (allosteric sites). These sites are generally less conserved, offering a promising route to achieving high selectivity. rsc.org

Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a specific, non-conserved amino acid residue (like cysteine) near the active site. researchgate.net

Comprehensive selectivity profiling, where a compound is tested against a large panel of kinases, is essential to understand its off-target interactions and guide further optimization. biorxiv.orgcell.com

Compound ClassTarget KinaseOff-Targets NotedSelectivity Notes
Pyrido[4,3-d]pyrimidinonesWee1>500-fold selectivity over 9 other kinasesA specific derivative (compound 34) demonstrated remarkable selectivity in a kinase panel. nih.gov
Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidinesVEGFR-2 KDRMultiple kinase targets identifiedDesigned as multi-targeted kinase inhibitors, showing a broad activity profile. nih.gov
Pyrido[2,3-d]pyrimidin-7(8H)-onesMST3/4PAK1, LRRK2, ULK1/2, Aurora kinasesOptimization efforts focused on improving selectivity against the closely related MST1/2 kinases and other off-targets. biorxiv.org

Exploration of New Chemical Space and Fragment-Based Drug Discovery

To identify novel and highly selective drug candidates, researchers must continuously explore new chemical space. This involves synthesizing derivatives of the this compound core with diverse chemical properties and three-dimensional shapes. mdpi.com One powerful approach that has gained prominence is fragment-based drug discovery (FBDD). nih.gov

FBDD differs from traditional HTS in several key ways:

Screening Small Molecules: FBDD involves screening libraries of very small, low-molecular-weight compounds ("fragments"). youtube.com

Weak but Efficient Binding: These fragments typically bind to the target with low affinity. However, because of their small size, their binding can be very efficient for their mass (high ligand efficiency). youtube.com

Structure-Guided Growth: The primary hits from a fragment screen are then optimized into more potent leads. This is typically a structure-guided process, using techniques like X-ray crystallography to visualize how the fragment binds to the target protein. Medicinal chemists then "grow" the fragment by adding chemical groups that make additional favorable interactions with the protein, or by "linking" two different fragments that bind in adjacent pockets. rsc.orgnih.gov

FBDD is particularly well-suited for kinase inhibitor discovery because it allows for the systematic exploration of small pockets on the kinase surface, which can be exploited to achieve greater selectivity. nih.govcell.combiorxiv.org The pyrido[4,3-d]pyrimidine scaffold can serve as a starting point for fragment design or as a core structure onto which identified fragments can be merged.

Translating Preclinical Findings to Clinical Development: Prospects and Roadblocks

The transition from a promising preclinical compound to a clinically approved drug is a long and arduous process with a high rate of failure. For a derivative of this compound to succeed, it must navigate numerous prospects and roadblocks.

Prospects:

Targeted Therapy: As kinase inhibitors, these compounds fit into the paradigm of targeted cancer therapy, which can offer improved efficacy and reduced side effects compared to traditional chemotherapy. nih.gov

Addressing Unmet Needs: Novel inhibitors can be developed to overcome resistance to existing drugs. For instance, a new inhibitor might be active against a mutated form of a kinase that no longer responds to current therapies. nih.gov

Combination Therapies: Pyrido[4,3-d]pyrimidine-based inhibitors could be used in combination with other anticancer drugs to achieve synergistic effects or prevent the development of resistance. nih.gov

Roadblocks:

Pharmacokinetics and Drug-like Properties: Preclinical candidates must possess acceptable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Poor solubility, low permeability, rapid metabolism, or unforeseen toxicity can halt development. nih.gov The diverse substituents on the pyrido[4,3-d]pyrimidine core have been shown to highly influence these properties. nih.gov

Acquired Resistance: Tumors are highly adaptable and can develop resistance to targeted therapies through secondary mutations in the target kinase or by activating alternative signaling pathways. mdpi.com

Clinical Trial Complexity: Designing and executing clinical trials for targeted agents is complex. It requires robust biomarker strategies to select patients most likely to benefit and to monitor treatment response. aacrjournals.org

Blood-Brain Barrier Penetration: For brain tumors, a significant challenge is the inability of many small-molecule kinase inhibitors to cross the blood-brain barrier and reach their target in sufficient concentrations. nih.gov

The successful clinical development of any new pyrido[4,3-d]pyrimidine derivative will depend on a deep understanding of its biological mechanism, a robust preclinical data package, and a well-designed clinical strategy to navigate these significant challenges.

Q & A

Q. What are the key considerations for designing a synthetic route for 4-chloro-7-fluoropyrido[4,3-d]pyrimidine?

The synthesis of this compound typically involves multi-step heterocyclic condensation reactions. For instance, nitroaldehydes and urea derivatives can be condensed under NaH catalysis in anhydrous methanol or tetrahydrofuran to form intermediates like acyclic ureidoketones. Subsequent cyclization via dehydration (e.g., using TsOH in ethanol) yields the pyrido[4,3-d]pyrimidine scaffold. Reaction conditions, such as solvent polarity and temperature, critically influence yield and purity. For example, TsOH-mediated cyclization in ethanol achieves higher yields (77%) compared to methanol (63%) due to better solubility and reaction kinetics .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H NMR : Aromatic protons in the pyrimidine ring appear as distinct singlets or doublets in the δ 7.0–9.5 ppm range. Substituents like chlorine and fluorine induce deshielding effects, splitting signals into characteristic patterns .
  • IR Spectroscopy : Absence of C≡N stretches (~2200 cm⁻¹) and presence of C=O (1650–1700 cm⁻¹) and NH (3100–3400 cm⁻¹) bands confirm successful cyclization and functional group retention .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 205.04 for C₇H₆N₂OCl₂ derivatives) validate the molecular formula .

Q. What purification methods are effective for isolating this compound?

Recrystallization from methanol or DMF/ethanol mixtures is preferred for high-purity isolation (>95%). For stereoisomeric mixtures (e.g., compounds 7b, e, g in ), column chromatography using silica gel and ethyl acetate/hexane gradients resolves isomers. Low-yield intermediates (e.g., 7d in ) may require alternative extraction protocols (e.g., chloroform) to mitigate solubility-related losses .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during synthesis optimization?

Discrepancies in yields often arise from competing side reactions or solubility issues. For example, sodium bicarbonate washing of intermediate 7d () led to partial dissolution, reducing yield to 54%. Adjusting pH or switching to less polar solvents (e.g., dichloromethane) minimizes losses. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) help identify optimal stopping points to maximize yield .

Q. What strategies are employed to elucidate the reaction mechanism of pyrido[4,3-d]pyrimidine formation?

Mechanistic studies often combine isotopic labeling and computational modeling. For instance, deuterated urea or nitroaldehydes can trace proton transfer steps in Staudinger/aza-Wittig reactions. Density Functional Theory (DFT) calculations predict transition states and regioselectivity, validated experimentally by isolating intermediates (e.g., hydroxylpyrimidinones in ) .

Q. How are stereoisomers of this compound derivatives separated and characterized?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Dynamic NMR experiments (e.g., variable-temperature 1H NMR) assess rotational barriers in diastereomers. X-ray crystallography definitively assigns absolute configurations, as demonstrated for derivatives like 7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine .

Q. What methodologies are used to analyze biological activity, such as kinase inhibition?

  • Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., JAK2) using fluorescence polarization or ADP-Glo™ assays.
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, correlating substituent effects (e.g., chloro vs. ethyl groups) with affinity changes .
  • Structure-Activity Relationship (SAR) : Systematic substitution at the 4- and 7-positions identifies pharmacophores critical for activity .

Q. How can computational tools address discrepancies between predicted and experimental spectroscopic data?

DFT-based NMR chemical shift prediction (e.g., using Gaussian 09) identifies misassignments in complex spectra. For example, computed δ values for CH-4 protons in pyrido[4,3-d]pyrimidines align with experimental data within ±0.3 ppm, validating structural assignments .

Tables

Q. Table 1. Key Synthetic Routes and Yields

Reaction StepConditionsYield (%)Reference
Ureidoketone formationNaH, THF, 25°C, 8 h75–92
Cyclization to pyrimidineTsOH, ethanol, reflux63–77
Stereoisomer separationSilica gel chromatography>95

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey PeaksFunctional GroupReference
1H NMRδ 5.46 (s, CH), δ 7.8–9.5 (NH)Pyrimidine core
IR1659 cm⁻¹ (C=O), 3105 cm⁻¹ (NH)Ureido group
MSm/z 205.04 [M+H]+Molecular ion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Reactant of Route 2
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.